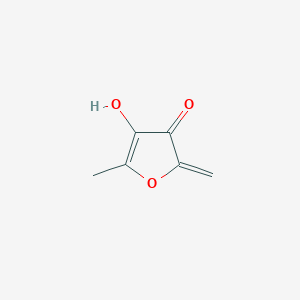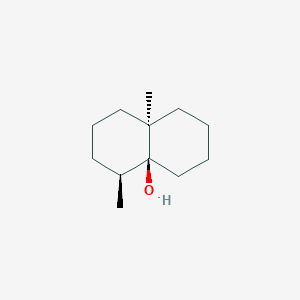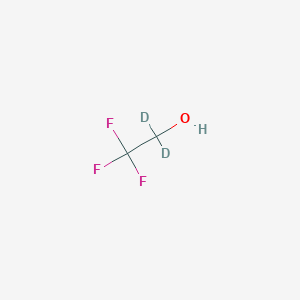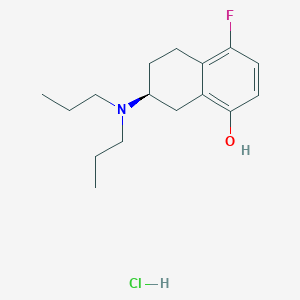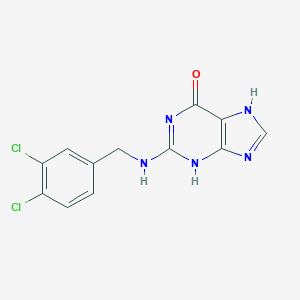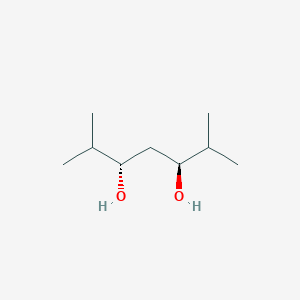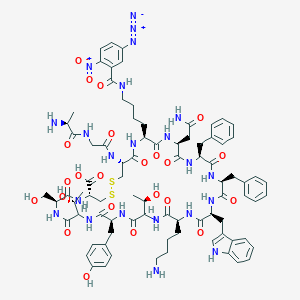
Somatostatin, azidonitrobenzoyl-lys(4)-iodo-tyr(11)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Somatostatin, azidonitrobenzoyl-lys(4)-iodo-tyr(11)-, commonly known as ANB-tyr11-somatostatin, is a synthetic peptide that is used in scientific research for its ability to bind to somatostatin receptors. This peptide has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
ANB-tyr11-somatostatin binds to somatostatin receptors, which are G protein-coupled receptors. The binding of ANB-tyr11-somatostatin to these receptors inhibits the production and secretion of various hormones, such as growth hormone, insulin, and glucagon. ANB-tyr11-somatostatin also inhibits cell proliferation and induces apoptosis in certain cell types.
Biochemische Und Physiologische Effekte
ANB-tyr11-somatostatin has been shown to have a variety of biochemical and physiological effects. This peptide inhibits the production and secretion of growth hormone, insulin, and glucagon. ANB-tyr11-somatostatin also inhibits cell proliferation and induces apoptosis in certain cell types. Additionally, this peptide has been shown to have anti-inflammatory effects and to regulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
ANB-tyr11-somatostatin has several advantages for use in lab experiments. This peptide is highly specific for somatostatin receptors, which allows for the precise targeting of these receptors. Additionally, ANB-tyr11-somatostatin has a photoaffinity label, which allows for the identification of somatostatin receptor subtypes. However, ANB-tyr11-somatostatin has some limitations for use in lab experiments. This peptide is relatively expensive and can be difficult to synthesize and purify.
Zukünftige Richtungen
There are several future directions for the use of ANB-tyr11-somatostatin in scientific research. One direction is the development of new somatostatin analogs that have improved binding affinity and specificity for somatostatin receptors. Another direction is the use of ANB-tyr11-somatostatin to study the role of somatostatin in the regulation of metabolism and energy homeostasis. Additionally, ANB-tyr11-somatostatin could be used to study the effects of somatostatin on the immune system and inflammation.
Synthesemethoden
ANB-tyr11-somatostatin is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain on a solid support. The peptide is then cleaved from the support and purified. ANB-tyr11-somatostatin is synthesized with the addition of a photoaffinity label, azidonitrobenzoyl, to lysine (4) and iodotyrosine (11) residues.
Wissenschaftliche Forschungsanwendungen
ANB-tyr11-somatostatin is used in scientific research to study the somatostatin receptor system. This peptide has been used to identify and characterize somatostatin receptor subtypes, as well as to study the mechanism of action of somatostatin and its analogs. ANB-tyr11-somatostatin has also been used to study the regulation of hormone secretion and the effects of somatostatin on cell proliferation and apoptosis.
Eigenschaften
CAS-Nummer |
130772-40-6 |
|---|---|
Produktname |
Somatostatin, azidonitrobenzoyl-lys(4)-iodo-tyr(11)- |
Molekularformel |
C83H106N22O23S2 |
Molekulargewicht |
1844 g/mol |
IUPAC-Name |
(4R,7S,13S,19S,22S,25S,28S,31S,34S,37R)-19-(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-34-[4-[(5-azido-2-nitrobenzoyl)amino]butyl]-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C83H106N22O23S2/c1-43(85)70(112)90-39-67(111)91-63-41-129-130-42-64(83(125)126)100-79(121)62(40-106)99-82(124)69(45(3)108)102-78(120)59(34-48-24-27-51(109)28-25-48)98-81(123)68(44(2)107)101-73(115)56(22-12-14-30-84)92-76(118)60(35-49-38-89-54-21-11-10-20-52(49)54)96-75(117)58(33-47-18-8-5-9-19-47)94-74(116)57(32-46-16-6-4-7-17-46)95-77(119)61(37-66(86)110)97-72(114)55(93-80(63)122)23-13-15-31-88-71(113)53-36-50(103-104-87)26-29-65(53)105(127)128/h4-11,16-21,24-29,36,38,43-45,55-64,68-69,89,106-109H,12-15,22-23,30-35,37,39-42,84-85H2,1-3H3,(H2,86,110)(H,88,113)(H,90,112)(H,91,111)(H,92,118)(H,93,122)(H,94,116)(H,95,119)(H,96,117)(H,97,114)(H,98,123)(H,99,124)(H,100,121)(H,101,115)(H,102,120)(H,125,126)/t43-,44+,45+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,68?,69?/m0/s1 |
InChI-Schlüssel |
ZFCSDXPEVHUDAF-YPSIBLKKSA-N |
Isomerische SMILES |
C[C@H](C1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCNC(=O)C6=C(C=CC(=C6)N=[N+]=[N-])[N+](=O)[O-])NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=C(C=C7)O)O |
SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCNC(=O)C6=C(C=CC(=C6)N=[N+]=[N-])[N+](=O)[O-])NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC7=CC=C(C=C7)O)O |
Kanonische SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCNC(=O)C6=C(C=CC(=C6)N=[N+]=[N-])[N+](=O)[O-])NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC7=CC=C(C=C7)O)O |
Sequenz |
AGCXNFFWKTYTSC |
Synonyme |
4-Lys-11-iodo-Tyr-azidonitrobenzoyl-somatostatin ANB-Lys(4)-somatostatin somatostatin, azidonitrobenzoyl-Lys(4)-iodo-Tyr(11)- somatostatin, azidonitrobenzoyl-lysine(4)-iodotyrosine(11)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



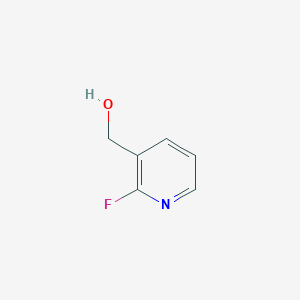
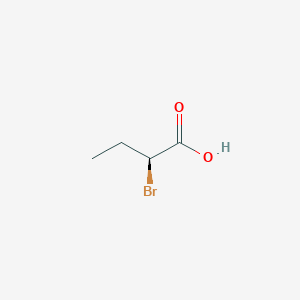


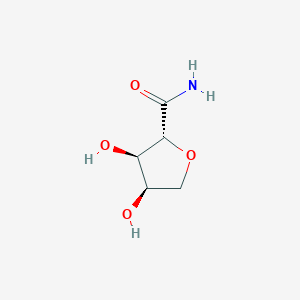
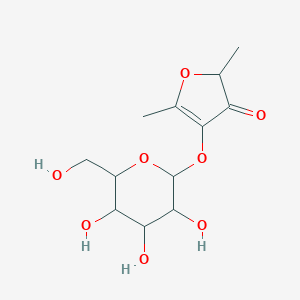
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B144293.png)
